molecular formula C6H10F2O B1404964 (S)-3,3-Difluoro-cyclopentanemethanol CAS No. 1407991-23-4

(S)-3,3-Difluoro-cyclopentanemethanol

Cat. No.: B1404964
CAS No.: 1407991-23-4
M. Wt: 136.14 g/mol
InChI Key: QLMRIAAVEVHRJH-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3,3-Difluoro-cyclopentanemethanol is a chemical compound with the molecular formula C6H10F2O It is characterized by a cyclopentane ring substituted with two fluorine atoms and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3,3-Difluoro-cyclopentanemethanol typically involves the fluorination of cyclopentane derivatives followed by the introduction of a methanol group. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent to introduce fluorine atoms into the cyclopentane ring. The reaction is carried out under controlled conditions to ensure selective fluorination. Subsequent steps involve the reduction of the intermediate compound to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts to achieve high yields and purity. The process is optimized for efficiency and cost-effectiveness, ensuring the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

(S)-3,3-Difluoro-cyclopentanemethanol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorocyclopentanone, while reduction may produce difluorocyclopentanol.

Scientific Research Applications

(S)-3,3-Difluoro-cyclopentanemethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-3,3-Difluoro-cyclopentanemethanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form stable interactions with enzymes and receptors. This makes it a valuable compound for studying enzyme inhibition and receptor binding in biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanol: A similar compound with a cyclopentane ring and a hydroxyl group but without fluorine atoms.

    3,3-difluorocyclopentane: A compound with a cyclopentane ring and two fluorine atoms but lacking the methanol group.

Uniqueness

(S)-3,3-Difluoro-cyclopentanemethanol is unique due to the combination of fluorine atoms and a methanol group on the cyclopentane ring. This structural feature imparts distinct chemical and physical properties, making it a versatile compound for various applications.

Properties

IUPAC Name

[(1S)-3,3-difluorocyclopentyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2O/c7-6(8)2-1-5(3-6)4-9/h5,9H,1-4H2/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMRIAAVEVHRJH-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CO)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C[C@H]1CO)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001266980
Record name Cyclopentanemethanol, 3,3-difluoro-, (1S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001266980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1407991-23-4
Record name Cyclopentanemethanol, 3,3-difluoro-, (1S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1407991-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentanemethanol, 3,3-difluoro-, (1S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001266980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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